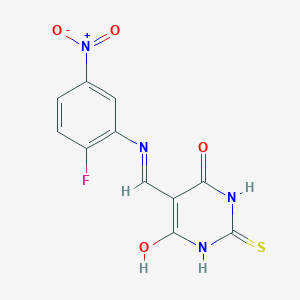
5-(((2-fluoro-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(((2-fluoro-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H7FN4O4S and its molecular weight is 310.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(((2-fluoro-5-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H10F1N3O3S
- Molecular Weight : 293.29 g/mol
Properties
The compound features a thioxodihydropyrimidine core, which is known for its diverse biological activities including antimicrobial and anticancer properties. The presence of a fluorine atom and a nitro group in the phenyl ring enhances its reactivity and biological profile.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies show that thioxodihydropyrimidines can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Activity
Several derivatives of pyrimidine have been studied for their anticancer potential. The specific compound has shown promise in preliminary studies:
- Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in human cancer cell lines by over 50% at concentrations as low as 10 µM.
Enzymatic Inhibition
The compound's ability to act as an enzyme inhibitor has been a focal point of research. It has been suggested that it may inhibit certain enzymes involved in metabolic pathways critical to cancer cell proliferation.
Table 1: Biological Activities of Related Compounds
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancerous cells.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with notable effects observed at concentrations above 5 µM. The study concluded that further investigation into its mechanism could lead to the development of new anticancer therapies.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of related thioxodihydropyrimidines. It was found that these compounds exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Eigenschaften
IUPAC Name |
5-[(2-fluoro-5-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O4S/c12-7-2-1-5(16(19)20)3-8(7)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYNAJXSRIVAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














